Triptobenceno H

Descripción general

Descripción

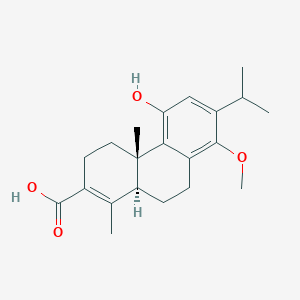

Triptobenzene H is an abietane diterpenoid with formula C21H28O4, originally isolated from Tripterygium wilfordii. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, an abietane diterpenoid, a carbotricyclic compound, a tricyclic diterpenoid, a member of phenols and a monomethoxybenzene.

Triptobenzene H is a natural product found in Tripterygium wilfordii with data available.

Aplicaciones Científicas De Investigación

Estudios de Hepatotoxicidad

El Triptobenceno H ha sido identificado como uno de los principales componentes hepatotóxicos del Tripterygium wilfordii Hook. F. (TwHF), una medicina tradicional china {svg_1}. Ejerce daño hepático indirecto al activar los macrófagos {svg_2}. Este hallazgo proporciona una base para la posterior elucidación del mecanismo hepatotóxico de TwHF {svg_3}.

Propiedades Antiinflamatorias e Inmunomoduladoras

El this compound se encuentra en el Tripterygium wilfordii Hook. F. (TwHF), que es conocido por sus propiedades antiinflamatorias e inmunomoduladoras {svg_4}. Es ampliamente utilizado para diversas enfermedades inflamatorias mediadas por autoinmunidad, incluyendo artritis reumatoide, lupus eritematoso sistémico, psoriasis, pénfigo y enfermedad de Behcet {svg_5}.

Farmacocinética

El estudio de la farmacocinética reveló una eliminación rápida del principal componente triptolida {svg_6}. La característica del celastrol también fue investigada mediante varios modelos {svg_7}. Estudios adicionales sobre la farmacocinética del this compound podrían proporcionar información valiosa sobre su absorción, distribución, metabolismo y excreción.

Toxicidad Potencial

La toxicidad es el principal factor que limita la aplicación clínica del this compound {svg_8}. Una serie de informes indicaron que múltiples órganos o sistemas, incluidos el hígado, el riñón y el sistema genital, estaban involucrados en la toxicidad {svg_9}. Su posible problema grave en el hígado ha recibido atención específica en los últimos años {svg_10}.

Obesidad y Resistencia a la Insulina

Estudios recientes encontraron que el Tripterygium hypoglaucum (Lévl.) Hutch y sus compuestos bioactivos demostraron un efecto notable sobre la obesidad y la resistencia a la insulina {svg_11}. El principal mecanismo parecía estar estrechamente relacionado con la regulación del equilibrio de la inmunidad, la inflamación, la apoptosis, entre otros, en diversas enfermedades {svg_12}.

Fertilidad e Infección Viral

El Tripterygium hypoglaucum (Lévl.) Hutch y sus compuestos bioactivos también mostraron una eficacia significativa en la fertilidad y la infección viral {svg_13}. Esto abre nuevas vías para la investigación sobre las posibles aplicaciones del this compound en estas áreas.

Mecanismo De Acción

Target of Action

Triptobenzene H, an abietane diterpenoid , primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Mode of Action

Triptobenzene H interacts with its primary targets, the macrophages, by activating them . This activation leads to indirect liver damage . The exact molecular interactions between Triptobenzene H and macrophages are still under investigation.

Biochemical Pathways

The activation of macrophages by Triptobenzene H leads to an increase in the levels of TNF-α and IL-1β mRNA . These are key players in the inflammatory response, suggesting that Triptobenzene H may affect the inflammatory pathways.

Result of Action

The activation of macrophages by Triptobenzene H results in indirect liver damage . This is evidenced by the significant increase in the levels of mouse serum alanine aminotransferase and aspartate aminotransferase, markers of liver damage, when Triptobenzene H is administered at a dose of 10 mg/kg . This also leads to aggravated liver inflammation .

Análisis Bioquímico

. .

Biochemical Properties

Triptobenzene H plays a significant role in biochemical reactions. It has been found to significantly increase TNF-α and IL-1β mRNA levels in macrophages . This suggests that Triptobenzene H interacts with these biomolecules and influences their expression.

Cellular Effects

The effects of Triptobenzene H on cells are profound. It causes indirect liver damage by increasing the levels of TNF-α and IL-1β mRNA in macrophages . This indicates that Triptobenzene H influences cell function and impacts cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of Triptobenzene H involves its interaction with biomolecules such as TNF-α and IL-1β. By increasing the mRNA levels of these molecules, Triptobenzene H exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Its ability to cause indirect liver damage by influencing the levels of certain biomolecules suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its interaction with TNF-α and IL-1β suggests that it may be involved in the metabolic pathways of these biomolecules .

Propiedades

IUPAC Name |

(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQIHCWNAMEWEW-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317110 | |

| Record name | Triptobenzene H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146900-55-2 | |

| Record name | Triptobenzene H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146900-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptobenzene H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Triptobenzene H and what is its known biological activity?

A1: Triptobenzene H has been isolated from the chloroform extracts of several plants within the Tripterygium genus, including Tripterygium hypoglaucum [] and Tripterygium wilfordii []. Studies indicate that Triptobenzene H exhibits significant immunosuppressive activity [].

Q2: How was the chemical structure of Triptobenzene H elucidated?

A2: The structure of Triptobenzene H was determined through spectroscopic studies, including techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach allows researchers to analyze the compound's structure by examining its interactions with electromagnetic radiation and determining its mass-to-charge ratio, respectively [, ].

Q3: Are there any studies investigating the immunosuppressive activity of Triptobenzene H and other related diterpenoids?

A3: Yes, research has shown that Triptobenzene H, along with other diterpenoids like Triptoquinone A, Triptoquinone B, and Triptoquinone H, isolated from Tripterygium hypoglaucum, exhibit notable immunosuppressive activity. These compounds were tested using lymphocyte transformation tests, a common method for evaluating the effects of compounds on immune cell proliferation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.